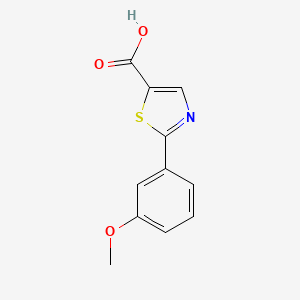

2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid

Description

2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid is a thiazole derivative characterized by a methoxy-substituted phenyl group at the C2 position of the thiazole ring and a carboxylic acid moiety at C3.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-15-8-4-2-3-7(5-8)10-12-6-9(16-10)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCKYXUAIXVAJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801243526 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886370-57-6 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886370-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanistic Pathway and Reagent Selection

In a representative protocol, phenacyl bromide derivatives react with thioamides under basic conditions. The sulfur atom in the thioamide nucleophilically attacks the α-carbon of the carbonyl compound, followed by intramolecular cyclization and dehydration to form the thiazole ring. For 2-(3-methoxy-phenyl)-thiazole-5-carboxylic acid, 3-methoxybenzaldehyde-derived thiourea intermediates may serve as precursors.

Key Reaction Parameters

- Temperature: 60–80°C in ethanol or DMF

- Catalysis: Often requires base (e.g., NaHCO₃, K₂CO₃)

- Yield Optimization: Microwave irradiation reduces reaction time to 5–6 minutes with yields exceeding 85%.

This method’s versatility allows substitution pattern control but requires careful halogenated precursor synthesis.

Microwave-Assisted Cyclization: Accelerating Reaction Kinetics

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. A solvent-free approach using 3-methoxybenzaldehyde and 2-aminothiophenol under microwave conditions yields benzothiazole intermediates, which are subsequently functionalized.

Operational Advantages

- Time Reduction : Conventional 8-hour reactions complete in <10 minutes.

- Yield Improvement : Reported yields increase from 70% to 93% compared to thermal methods.

- Green Chemistry Profile : Eliminates solvent use, reducing waste.

Example Protocol

- Mix 3-methoxybenzaldehyde (1.2 eq) and 2-aminothiophenol (1 eq).

- Irradiate at 300 W for 6 minutes.

- Purify via column chromatography (hexane:EtOAc 4:1).

- Oxidize 5-methyl group to carboxylic acid using K₂Cr₂O₇/H₂SO₄.

Bromination-Cyclization Approach: Halogen Intermediates

Bromination of β-keto esters followed by cyclization with sulfur nucleophiles provides an alternative route, as demonstrated in CN103145639A.

Stepwise Bromination and Thioacetamide Cyclization

Ethyl trifluoroacetoacetate undergoes bromination in dichloromethane with liquid bromine (10:12 molar ratio) for 10 hours at room temperature, achieving 97.48% conversion. Subsequent treatment with thioacetamide in acetonitrile at 0°C yields thiazole esters, which are hydrolyzed to carboxylic acids.

Critical Observations

- Regioselectivity : Bromine preferentially substitutes at the α-position.

- Solvent Impact : Polar aprotic solvents (acetonitrile) favor cyclization kinetics.

Thiourea-Mediated Cyclocondensation: Patent Innovations

US7408069B2 discloses a novel route using dichloro acryloyl chloride and substituted anilines.

Three-Step Synthesis

- Acylation : 3-Methoxyaniline reacts with 2,3-dichloroacryloyl chloride in biphasic toluene/water with KHCO₃.

- Alkanolysis : Sodium methoxide in methanol mediates esterification.

- Thiourea Cyclization : HCl/acetic acid system promotes ring closure, yielding the thiazole core.

Process Metrics

- Overall Yield : 67–87% after recrystallization.

- Purity : >99% achievable via THF/hexane recrystallization.

Comparative Methodological Analysis

Cost-Benefit Considerations

- Microwave methods reduce energy costs but demand capital investment.

- Patent routes offer scalability but involve complex intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield esters or amides, while reduction of the thiazole ring can produce dihydrothiazoles.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid. The compound has shown cytotoxic effects against various cancer cell lines, including melanoma and glioblastoma.

Case Study:

A study conducted on similar thiazole derivatives reported IC50 values ranging from 10 µM to 30 µM against human cancer cells, indicating significant anticancer activity. The mechanism of action involves the inhibition of specific enzymes crucial for cancer cell proliferation, enhanced by the presence of the methoxy group that increases binding affinity to molecular targets .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Human Melanoma | 15 | Enzyme inhibition |

| Glioblastoma | 25 | Receptor binding |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that thiazole derivatives exhibit significant activity against various bacterial strains.

Case Study:

In vitro studies demonstrated that related thiazole compounds effectively inhibited the growth of resistant bacterial strains, suggesting potential applications in treating infections .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Agricultural Applications

The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or fungicide. Its structure allows for interaction with biological systems in pests and pathogens.

Research Insights:

Studies have indicated that thiazole derivatives can disrupt cellular processes in pests, leading to increased mortality rates. This property opens avenues for developing eco-friendly agricultural chemicals .

Materials Science Applications

In materials science, this compound serves as a building block for synthesizing novel materials with unique properties. Its ability to undergo various chemical reactions makes it suitable for creating complex organic molecules.

Synthesis Pathways:

The compound can be synthesized through several methods, including:

- Bromination followed by acetylation.

- Nucleophilic substitution reactions involving thiols or amines.

These synthetic routes facilitate the development of new materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The methoxy group and carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural Modifications and Electronic Effects

The biological and physicochemical properties of thiazole derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- The 3-methoxy group’s electron-donating nature could reduce acidity of the carboxylic acid compared to electron-withdrawing substituents (e.g., trifluoromethyl in ).

Metabolic Stability :

Key Research Findings and Trends

Substituent Position Matters :

- Methoxy groups at the phenyl ring’s meta position (C3) vs. para (C4) alter electronic distribution and steric interactions. For example, 4-methoxy substitution in may enhance π-π stacking with enzyme active sites compared to 3-methoxy.

- Pyridyl substitutions (as in ) introduce hydrogen-bonding capabilities absent in purely phenyl-based analogs.

Functional Group Impact :

- Carboxylic acids are critical for ionic interactions with target proteins (e.g., xanthine oxidase’s molybdenum center ).

- Ester or amide derivatives (e.g., ) can act as prodrugs, improving pharmacokinetics.

Emerging Applications :

- Thiazole derivatives with methoxy groups are being explored in material science for thermal stability and optical properties, as seen in 3-Methoxy-1,2-thiazole-5-carboxylic acid .

Biological Activity

2-(3-Methoxy-phenyl)-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been studied for its potential to modulate key signaling pathways involved in cancer progression and inflammation. The mechanisms include:

- Inhibition of Cyclooxygenase (COX) : Several thiazole derivatives have shown promise as COX inhibitors, which are crucial in mediating inflammatory responses. For instance, a series of thiazole carboxamide derivatives exhibited significant COX inhibitory activity, with some compounds demonstrating selectivity ratios suggesting their potential as anti-inflammatory agents .

- Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies have indicated that derivatives of thiazoles can induce apoptosis in cancer cells and inhibit proliferation through different pathways .

Efficacy Against Cancer Cell Lines

Recent studies have demonstrated that this compound derivatives exhibit varying degrees of antiproliferative activity against different cancer cell lines. The following table summarizes the IC50 values against selected cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB 231 (Breast) | >20 |

| HT-29 (Colon) | 21.6 | |

| K563 (Leukemia) | Comparable to dasatinib (<1) |

Note: The values indicate the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been linked to its ability to inhibit COX enzymes. In a study involving various thiazole derivatives, one compound exhibited an IC50 value of µM against COX-1, demonstrating significant anti-inflammatory activity .

Case Studies

- Thiazole Derivatives as Anticancer Agents : In a systematic study, researchers synthesized a range of thiazole derivatives, including this compound, and evaluated their cytotoxic effects on cancer cells. Results indicated that certain modifications to the thiazole structure enhanced potency and selectivity against specific cancer types .

- COX Inhibition : A recent investigation into new thiazole carboxamide derivatives highlighted their effectiveness as COX inhibitors, with selectivity ratios indicating potential for therapeutic use in inflammatory diseases .

Q & A

Q. Methodological Approach :

- Standardize assay protocols (e.g., consistent cell lines, IC₅₀ determination methods).

- Validate target engagement using orthogonal techniques (e.g., SPR for binding affinity, Western blotting for pathway inhibition).

Case Study :

Inconsistent antifungal activity in thiazole-5-carboxylic acid derivatives may arise from differences in efflux pump expression in fungal strains. Counteract this by using efflux pump inhibitors (e.g., cyclosporine A) in parallel assays .

What safety precautions are necessary when handling this compound?

Basic Safety :

Refer to SDS guidelines for thiazole-5-carboxylic acid analogs:

- Harmful if inhaled, ingested, or absorbed through skin (Category H302/H315/H319) .

- Use PPE (gloves, goggles) and work in a fume hood.

Advanced Handling :

Monitor for decomposition products under acidic/basic conditions. For example, thermal degradation of similar thiazoles releases SO₂ and CO₂, requiring gas detectors .

How can computational modeling aid in predicting the pharmacokinetic properties of this compound?

Basic Modeling :

Use tools like SwissADME to predict logP (lipophilicity), solubility, and bioavailability. The methoxyphenyl group may increase logP, suggesting potential CNS penetration.

Advanced Applications :

Docking studies (e.g., AutoDock Vina) can identify binding poses in enzyme active sites. For instance, thiazole-5-carboxylic acid derivatives show strong interactions with xanthine oxidase (binding energy ≤ -8.5 kcal/mol) .

What analytical methods are recommended for purity assessment and stability studies?

Q. Basic QC :

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Monitor stability under accelerated conditions (40°C/75% RH for 4 weeks) per ICH guidelines.

Advanced Analysis :

LC-MS/MS can detect trace impurities (e.g., hydrolyzed ester byproducts). For example, ethyl ester derivatives of thiazole-5-carboxylic acid degrade to free acids under acidic conditions .

How can researchers design experiments to evaluate the compound’s stability in biological matrices?

Q. Experimental Design :

- Incubate the compound in plasma/serum at 37°C and analyze degradation via LC-MS at 0, 1, 3, 6, and 24 h.

- Use stabilizers (e.g., ascorbic acid) to mitigate oxidation if needed.

Case Study :

Analogous thiazole derivatives showed <10% degradation in rat plasma over 24 h, suggesting moderate stability .

What strategies can optimize the compound’s solubility for in vivo studies?

Q. Basic Approaches :

- Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin inclusion complexes.

- Synthesize water-soluble prodrugs (e.g., sodium salts or PEGylated esters).

Advanced Formulation :

Nanoencapsulation (liposomes or PLGA nanoparticles) improves bioavailability. For example, thiazole-loaded liposomes increased cellular uptake by 3-fold in cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.